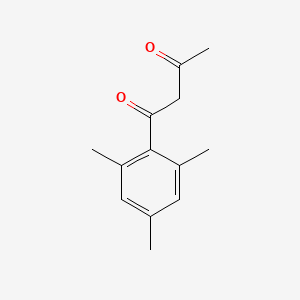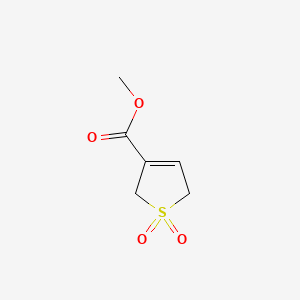![molecular formula C9H7NOS B1297106 ベンゾ[b]チオフェン-3-カルボキサミド CAS No. 858117-17-6](/img/structure/B1297106.png)
ベンゾ[b]チオフェン-3-カルボキサミド
概要
説明
Benzo[b]thiophene-3-carboxamide is a heterocyclic compound that contains a sulfur atom within its five-membered ring structure. This compound is part of the thiophene family, which is known for its significant applications in medicinal chemistry and material science. Benzo[b]thiophene-3-carboxamide has garnered interest due to its potential therapeutic properties and its role as a molecular scaffold in drug design .
科学的研究の応用
Benzo[b]thiophene-3-carboxamide has a wide range of applications in scientific research:
作用機序
Target of Action
Benzo[b]thiophene-3-carboxamide primarily targets the STING (Stimulator of Interferon Genes) protein . STING is an important immune-associated protein that localizes in the endoplasmic reticulum membrane . It is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells . STING serves as a pattern-recognition receptor (PRR) as well as an adaptor molecule, which can be directly stimulated by cyclic dinucleotides (CDNs) to activate the innate immune system .
Mode of Action
Benzo[b]thiophene-3-carboxamide interacts with STING by forming two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction between the agonist and the CDN-binding domain of the STING protein . This interaction activates STING, triggering the IRF and NF-κB pathways .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophene-3-carboxamide typically involves the cyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates. This tandem Rh-catalyzed intramolecular heterocyclization is a common method used to prepare substituted benzo[b]thiophene-3-carboxamides . Another method involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides, which can be catalyzed by CuBr/1,10-Phen in an Ullmann cross-coupling reaction .
Industrial Production Methods
Industrial production methods for benzo[b]thiophene-3-carboxamide often rely on scalable synthetic routes that ensure high yield and purity. One such method involves the condensation of arylacetic acid esters with methyl esters of dithiocarboxylic acids, followed by cyclization to form the benzo[b]thiophene core .
化学反応の分析
Types of Reactions
Benzo[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzo[b]thiophene-3-carboxylic acid derivatives, while reduction can produce benzo[b]thiophene-3-carboxylates .
類似化合物との比較
Benzo[b]thiophene-3-carboxamide can be compared with other thiophene derivatives, such as:
- Thiophene-2-carboxamide
- Thiophene-3-carboxamide
- Benzo[b]thiophene-2-carboxamide
Uniqueness
Benzo[b]thiophene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential as a therapeutic agent set it apart from other similar compounds .
特性
IUPAC Name |
1-benzothiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJDOADTRZGPJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the pharmacological properties of benzo[b]thiophene-3-carboxamide derivatives?
A1: Research has explored the potential of benzo[b]thiophene-3-carboxamide derivatives for various pharmacological activities. Studies have shown that certain derivatives exhibit local anesthetic, anticholinergic, and antihistaminic properties [, ]. For instance, dialkylaminoethyl benzo[b]thiophene-3-carboxylates, N-(2-dialkylaminoethyl)benzo[b]thiophene-3-carboxamides, and 2-dialkylaminoethyl benzo[b]thiophene-3-carbamates displayed notable activity in these areas [, ].
Q2: How does the structure of benzo[b]thiophene-3-carboxamide influence its antioxidant activity?
A2: In a study comparing different series of benzothienopyridines and benzothienopyrimidines, the presence of specific substituents on the benzo[b]thiophene-3-carboxamide core significantly impacted their antioxidant activity against DPPH and ABTS radicals []. Notably, 2-amino-benzo[b]thiophene-3-carboxamide (2) and 2-pyridine-2-phenyl-,5,6,7,8,9-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamine (6d) exhibited the most potent radical scavenging activity, comparable to the reference standard Trolox []. This highlights the importance of specific structural features for optimal antioxidant efficacy.
Q3: Can you describe a scalable synthesis route for a specific benzo[b]thiophene-3-carboxamide derivative?
A3: A scalable synthesis of N,2-dimethyl-6-(2-(1-methyl-1H-imidazol-2-yl)thieno[3,2-b]pyridin-7-yloxy)benzo[b]thiophene-3-carboxamide (AG-28262), a VEGFR inhibitor, was achieved through a multi-step process []. Key improvements for large-scale manufacturing included a two-step thiophenol alkylation/cyclization for a key intermediate and a stepwise imidazole synthesis replacing a challenging palladium-mediated coupling reaction [].
Q4: Are there any known synthetic routes for creating diverse benzo[b]thiophene-3-carboxamide derivatives?
A4: Researchers have developed various synthetic approaches for benzo[b]thiophene-3-carboxamide derivatives. One method utilizes (ortho-alkynyl)phenyl methoxymethyl sulfides and isocyanates in a rhodium-catalyzed tandem cyclization-addition sequence to efficiently produce the desired compounds []. Another study employed 2-(2-cyano-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxamide (3) as a versatile starting material for synthesizing a range of derivatives, including 4-thiazolidinones, thiazolidines, thiophene analogs, and more []. These diverse synthetic strategies offer flexibility in exploring the chemical space of benzo[b]thiophene-3-carboxamides for various applications.
Q5: Has the antimicrobial activity of benzo[b]thiophene-3-carboxamide derivatives been investigated?
A5: Yes, certain benzo[b]thiophene-3-carboxamide derivatives have shown promising antimicrobial properties []. Specifically, compound 12b, derived from 2-(2-cyano-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxamide, displayed significant antimicrobial activity against Ampicillin-sensitive strains []. This finding suggests the potential of this class of compounds as a source of novel antimicrobial agents.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


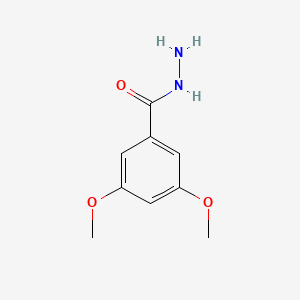
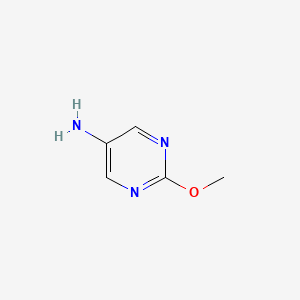
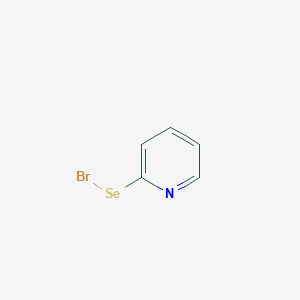
![5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1297035.png)
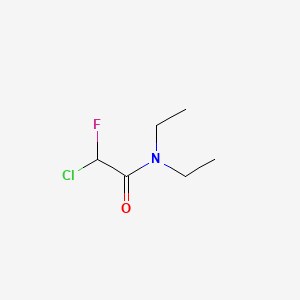
![Naphtho[2,3-d][1,3]dioxole-6-carbonitrile](/img/structure/B1297040.png)
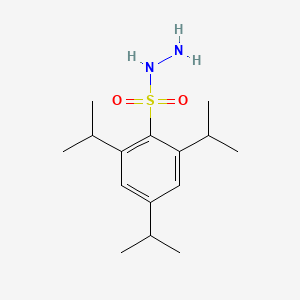
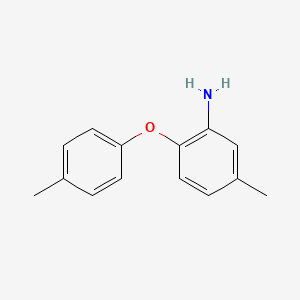
![6-bromo-[1,2,5]thiadiazolo[3,4-b]pyridine](/img/structure/B1297047.png)
![Thieno[3,2-b]thiophene-2,5-dicarbaldehyde](/img/structure/B1297048.png)
![(5-Phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B1297055.png)
